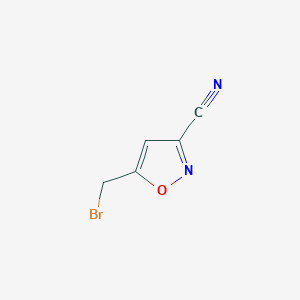

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile

Description

Significance of Heterocyclic Scaffolds in Modern Organic Synthesis and Chemical Biology

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. openaccessjournals.com These structures are fundamental to the chemistry of life and are integral components of numerous natural products, including vitamins, hormones, and antibiotics. researchgate.net In the realm of medicinal chemistry, heterocyclic scaffolds are of paramount importance; it is estimated that over 90% of new drugs contain a heterocyclic motif. researchgate.net Their prevalence stems from the unique physicochemical properties conferred by the heteroatoms, which can influence factors like solubility, lipophilicity, polarity, and the capacity for hydrogen bonding. researchgate.net

The structural diversity of heterocyclic systems allows them to interact with a wide range of biological targets, such as enzymes and receptors, through various non-covalent interactions. nih.govresearchgate.net This makes them privileged scaffolds in drug discovery, forming the core of drugs used to treat a wide spectrum of diseases, including cancer, hypertension, and bacterial and viral infections. nih.gov Beyond pharmaceuticals, heterocyclic compounds are crucial in agrochemicals, dyestuffs, and materials science, where they are used in the development of conducting polymers and functional dyes. openaccessjournals.com The continuous development of novel synthetic methods for these compounds is a major focus of organic chemistry, aiming for greater efficiency and sustainability.

The 1,2-Oxazole (Isoxazole) Core: Synthetic Utility and Research Relevance

The 1,2-oxazole, commonly known as isoxazole (B147169), is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. ijpca.org This core structure is a key pharmacophore found in numerous natural and synthetic compounds, granting it a privileged status in medicinal chemistry. nih.govnih.govmdpi.com The isoxazole ring is a versatile building block, and its derivatives exhibit a wide array of biological activities. ijpca.orgnih.gov

The pharmacological significance of the isoxazole moiety is demonstrated by its presence in several commercially available drugs that target diverse medical conditions. nih.govrsc.org These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. ijpca.orgnih.govrsc.org For example, the isoxazole ring is central to the function of certain COX-2 inhibitors and immunosuppressant agents. ijpca.orgnih.gov The synthetic accessibility and the ability to functionalize the isoxazole ring at various positions make it an attractive scaffold for developing new therapeutic agents with improved potency and selectivity. nih.govrsc.org A variety of synthetic strategies, including 1,3-dipolar cycloaddition reactions, have been developed to construct this valuable heterocyclic system. nih.govnih.gov

Table 1: Examples of Marketed Drugs Featuring the Isoxazole Core

| Drug Name | Therapeutic Category |

|---|---|

| Sulfamethoxazole | Antibiotic |

| Leflunomide | Immunosuppressant (Antirheumatic) |

| Valdecoxib | COX-2 Inhibitor (Anti-inflammatory) |

| Risperidone | Antipsychotic |

| Zonisamide | Anticonvulsant |

Structural and Functional Rationale for 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile as a Research Target

This compound is a heterocyclic compound characterized by a unique combination of functional groups that make it a highly valuable target for chemical research. smolecule.com Its molecular structure consists of three key components: the stable 1,2-oxazole aromatic ring, a highly reactive bromomethyl group at the 5-position, and a carbonitrile (nitrile) group at the 3-position.

The rationale for its significance as a research target lies in its potential as a versatile synthetic intermediate. smolecule.com

The 1,2-Oxazole Core: Provides a stable, aromatic scaffold that is known to be biologically active and can be further modified. nih.govnih.gov

The Bromomethyl Group (-CH₂Br): This is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This allows for the easy introduction of a wide variety of other functional groups by reacting it with nucleophiles like amines, thiols, or alkoxides. smolecule.comnih.gov This reactivity is crucial for building more complex molecules and exploring structure-activity relationships in drug design.

The Carbonitrile Group (-C≡N): This group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering multiple pathways for structural elaboration. smolecule.com

This trifunctional arrangement—a stable core, a reactive site for substitution, and a versatile group for further transformation—makes this compound an ideal building block for creating libraries of novel compounds for screening in pharmaceutical and agrochemical research. smolecule.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄BrN₃O |

| IUPAC Name | 5-(bromomethyl)isoxazole-3-carbonitrile |

| Key Functional Groups | Isoxazole Ring, Bromomethyl, Carbonitrile |

| Primary Reactivity | Nucleophilic Substitution at the Bromomethyl group |

| Potential Applications | Intermediate in pharmaceuticals, agrochemicals, and material science |

Overview of Research Trajectories for Halomethyl Oxazole (B20620) Carbonitriles

The research trajectory for halomethyl oxazole carbonitriles, including this compound, is primarily focused on their utility as synthetic intermediates. The presence of a reactive halomethyl group on the oxazole or isoxazole ring provides a powerful tool for synthetic elaboration. nih.gov

Research involving these scaffolds generally follows these paths:

Synthesis of Novel Derivatives: The primary research direction involves using the halomethyl group for nucleophilic substitution reactions to create new series of oxazole-based compounds. For instance, reacting 2-(halomethyl)-4,5-diphenyloxazoles with various nucleophiles (amines, thiols, alkoxides) has been shown to produce compounds with potential anti-inflammatory and analgesic properties. nih.gov

Carbon-Carbon Bond Formation: The bromomethyl group is particularly effective for C-alkylation reactions. For example, the more reactive bromomethyl analogue of a halomethyloxazole provides significantly higher yields in alkylation reactions with stabilized carbanions (like diethyl malonate) compared to its chloromethyl counterpart. This approach has been used in the concise synthesis of the non-steroidal anti-inflammatory drug Oxaprozin. nih.gov

Development of Bioactive Molecules: By leveraging the reactivity of both the halomethyl and carbonitrile groups, researchers aim to construct complex molecules designed to interact with specific biological targets. The oxazole core often serves as the central scaffold, while the appended groups are modified to optimize binding affinity and pharmacological properties. smolecule.com

The combination of a stable heterocyclic core with reactive functional handles makes this class of compounds highly attractive for generating chemical diversity in the pursuit of new drugs and functional materials. smolecule.comnih.gov

Table 3: Comparison of this compound with Structurally Similar Compounds

| Compound Name | Key Features | Uniqueness Compared to Target Compound |

|---|---|---|

| This compound | Contains bromomethyl and carbonitrile groups | Combines high reactivity of the bromomethyl group with the synthetic versatility of the nitrile |

| 5-(Methoxymethyl)-1,2-oxazole-3-carbonitrile | Contains a methoxymethyl group instead of bromine | Different reactivity profile due to the absence of a good leaving group like bromine smolecule.com |

| 5-Bromo-3-methylisoxazole | Contains a bromine atom directly on the ring and lacks the carbonitrile group | The bromine is less reactive towards substitution, and it has a different set of potential biological activities smolecule.com |

| 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid | Features an aminomethyl and a carboxylic acid group | Possesses different functional properties due to the presence of amine and acid groups instead of bromo and nitrile groups smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-2-5-1-4(3-7)8-9-5/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAZKPJMKOVRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 5 Bromomethyl 1,2 Oxazole 3 Carbonitrile

Reactivity of the Bromomethyl Group (C-5)

The bromine atom, being a good leaving group, facilitates reactions at the adjacent carbon. The electron-withdrawing nature of the 1,2-oxazole ring, further enhanced by the nitrile group at C-3, activates the C-Br bond towards nucleophilic attack.

Nucleophilic substitution is the most prominent reaction pathway for 5-(bromomethyl)-1,2-oxazole-3-carbonitrile, allowing for the introduction of diverse functional groups. The reaction mechanism is highly dependent on the nature of the nucleophile, solvent, and reaction conditions. Given that the substrate is a primary halide, the SN2 mechanism is generally favored, involving a backside attack by the nucleophile and inversion of configuration at the carbon center. However, potential stabilization of a carbocation intermediate by the adjacent oxazole (B20620) ring could allow for SN1 or borderline mechanisms under specific solvolytic conditions.

Reactions with oxygen-centered nucleophiles, such as alcohols and phenols, are expected to proceed under basic conditions to generate the corresponding ethers. In a typical Williamson-type ether synthesis, a base like sodium hydride or potassium carbonate is used to deprotonate the alcohol or phenol, forming a more potent alkoxide or phenoxide nucleophile. This nucleophile then displaces the bromide ion from this compound via an SN2 reaction.

These reactions provide a straightforward route to a variety of 5-(alkoxymethyl)- and 5-(aryloxymethyl)-1,2-oxazole-3-carbonitrile derivatives, which are valuable scaffolds in medicinal chemistry.

Table 1: Representative Substitution Reactions with O-Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Ethanol | NaH, THF | 5-(Ethoxymethyl)-1,2-oxazole-3-carbonitrile |

| Phenol | K₂CO₃, Acetone (B3395972) | 5-(Phenoxymethyl)-1,2-oxazole-3-carbonitrile |

Nitrogen nucleophiles react readily with this compound to form new C-N bonds. Studies on analogous 5-bromomethylisoxazoles have shown that secondary amines react to yield the corresponding 5-(aminomethyl)isoxazoles. researchgate.net Similarly, primary and secondary amines are expected to displace the bromide to yield the corresponding substituted aminomethyl derivatives.

Azide (B81097) ions, typically introduced using sodium azide (NaN₃), are excellent nucleophiles for SN2 reactions with alkyl halides. nih.govnih.gov The reaction of this compound with sodium azide in a polar aprotic solvent like DMF or acetone is an efficient method for the synthesis of 5-(azidomethyl)-1,2-oxazole-3-carbonitrile. beilstein-journals.org This azide derivative is a versatile intermediate, for instance, in the construction of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov

Table 2: Representative Substitution Reactions with N-Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Diethylamine | K₂CO₃, Acetonitrile (B52724) | 5-((Diethylamino)methyl)-1,2-oxazole-3-carbonitrile | researchgate.net |

| Sodium Azide | NaN₃, Acetone/H₂O | 5-(Azidomethyl)-1,2-oxazole-3-carbonitrile | beilstein-journals.org |

| Phthalimide | K₂CO₃, DMF | 5-(Phthalimidomethyl)-1,2-oxazole-3-carbonitrile | nih.gov |

Sulfur-based nucleophiles, such as thiols, are known for their high nucleophilicity. In the presence of a mild base to form the thiolate anion, they readily displace halides in SN2 reactions. nih.gov The reaction of this compound with a thiol (R-SH) would yield the corresponding thioether, 5-((R-thio)methyl)-1,2-oxazole-3-carbonitrile.

For the formation of new carbon-carbon bonds, carbanions derived from active methylene (B1212753) compounds like diethyl malonate are commonly employed. nih.gov Sodium diethyl malonate, generated by treating diethyl malonate with a base such as sodium ethoxide, acts as a soft carbon nucleophile. nih.gov Its reaction with this compound would produce diethyl 2-((3-cyano-1,2-oxazol-5-yl)methyl)malonate. This product can be further manipulated, for example, through hydrolysis and decarboxylation to introduce a propanoic acid side chain at the C-5 position. nih.gov

Table 3: Representative Substitution Reactions with S- and C-Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Thiophenol | K₂CO₃, DMF | 5-((Phenylthio)methyl)-1,2-oxazole-3-carbonitrile | nih.gov |

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-((3-cyano-1,2-oxazol-5-yl)methyl)malonate | nih.govnih.gov |

Competition between substitution (SN2) and elimination (E2) is a common feature in the reactions of alkyl halides. While substitution is generally favored for this compound with most nucleophiles, the use of a strong, sterically hindered base can promote the E2 pathway. For example, treatment with potassium tert-butoxide (t-BuOK) would favor the abstraction of a proton from the bromomethyl group, leading to the elimination of HBr and the formation of the olefinic product, 5-methylene-4,5-dihydro-1,2-oxazole-3-carbonitrile. The choice of solvent and temperature can also be manipulated to influence the ratio of substitution to elimination products.

The synthesis of this compound itself often involves a radical pathway. The precursor, 5-methyl-1,2-oxazole-3-carbonitrile, can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). smolecule.com This suggests that a radical centered on the C-5 methylene group is relatively stable, likely due to resonance delocalization involving the oxazole ring.

Reductive debromination offers a method to convert the bromomethyl group back to a methyl group. This transformation can be achieved through several methods. A common laboratory-scale method involves radical-mediated reduction using tributyltin hydride (Bu₃SnH) and a radical initiator (AIBN). Alternatively, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a source of hydrogen can also effect the hydrodebromination, yielding 5-methyl-1,2-oxazole-3-carbonitrile.

Nucleophilic Substitution Reactions (S<sub>N</sub>1, S<sub>N</sub>2, S<sub>N</sub>2')

Reactivity of the Carbonitrile Group (C-3)

The carbonitrile (cyano) group at the C-3 position of the isoxazole (B147169) ring is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent isoxazole ring, which enhances the electrophilicity of the nitrile carbon.

The electron-deficient nature of the nitrile carbon in 3-cyanoisoxazoles makes it susceptible to attack by nucleophiles. Studies on related 3,5-dicyanoisoxazoles have shown that the cyano groups readily undergo nucleophilic addition with alcohols or amines under mild conditions. semanticscholar.org

Alcoholysis: The reaction with alcohols, known as alcoholysis, typically leads to the formation of imidates. For instance, 5-acylated 3-cyanoisoxazoles have been shown to be sufficiently reactive toward ethanolysis to yield the corresponding ethyl imidate, which can be subsequently hydrolyzed to an ethyl ester. acs.orgresearchgate.net This transformation highlights the utility of the cyano group as a precursor to esters.

Aminolysis: Similarly, the reaction with amines (aminolysis) affords amidines. semanticscholar.org This reaction is often facile due to the high reactivity of the cyano group, which is activated by the electron-diminishing character of the isoxazole ring. semanticscholar.org The treatment of dicyanoisoxazoles with 1,2-diamines can also lead to the formation of bis(imidazolinyl)isoxazoles. semanticscholar.org

Table 1: Nucleophilic Addition Reactions of the 3-Cyano Group

| Nucleophile | Reagent Example | Product Class |

| Alcohol | Ethanol | Imidate / Ester |

| Amine | Propylamine | Amidine |

| Diamine | 1,2-Diamines | Imidazoline |

The nitrile group serves as a valuable synthon for the construction of other nitrogen-containing heterocyclic systems.

Tetrazoles: The 3-cyano group can undergo a [3+2] cycloaddition reaction with azides, such as sodium azide, to form a tetrazole ring. acs.orgresearchgate.net This 1,3-dipolar cycloaddition is a common and efficient method for converting nitriles into tetrazoles, which are important scaffolds in medicinal chemistry.

Amidines and Imidazolines: As mentioned previously, the reaction of the nitrile with amines or diamines directly yields amidines and imidazolines, respectively, which are themselves important heterocyclic structures. semanticscholar.org

Thiazoles: While direct transformation of the 3-cyanoisoxazole to a thiazole (B1198619) is less commonly documented, the general reactivity of nitriles allows for such possibilities. For example, reactions involving α-halogenoketones can be employed in the synthesis of thiazole rings from various nitrile-containing precursors. mdpi.com

Table 2: Synthesis of Heterocycles from the 3-Cyano Group

| Target Heterocycle | Reaction Type | Key Reagent | Reference |

| Tetrazole | 1,3-Dipolar Cycloaddition | Sodium Azide | acs.orgresearchgate.net |

| Amidine | Nucleophilic Addition | Primary/Secondary Amine | semanticscholar.org |

| Imidazoline | Nucleophilic Addition / Cyclization | 1,2-Diamine | semanticscholar.org |

Hydrolysis: The carbonitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. youtube.com In acidic conditions, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon for attack by a weak nucleophile like water. youtube.com Under basic conditions, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. youtube.com Complete hydrolysis results in the formation of a 3-carboxy-1,2-oxazole derivative.

Reduction: The nitrile group is also susceptible to reduction. Catalytic hydrogenation or treatment with chemical reducing agents can convert the carbonitrile into a primary amine (aminomethyl group). smolecule.com This provides a pathway to introduce a basic aminomethyl substituent at the C-3 position of the isoxazole ring.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but its reactivity is substantially modified by the presence of the strongly electron-withdrawing carbonitrile group at C-3 and the bromomethyl group at C-5.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic systems. For the unsubstituted isoxazole ring, EAS typically occurs at the C-4 position. reddit.com However, the presence of a nitrile group, which is a powerful deactivating group due to its strong inductive electron-withdrawing properties, significantly reduces the electron density of the isoxazole ring. semanticscholar.orgnih.gov This deactivation makes the ring much less susceptible to attack by electrophiles. masterorganicchemistry.com Consequently, electrophilic aromatic substitution on this compound would be expected to be very difficult and require harsh reaction conditions. If substitution were to occur, it would still be predicted to take place at the C-4 position, the only available carbon on the ring.

The electron deficiency of the isoxazole ring, exacerbated by the C-3 nitrile group, renders it susceptible to nucleophilic attack. semanticscholar.org This can lead to cleavage and rearrangement of the heterocyclic ring. The N-O bond in the isoxazole ring is inherently weak and prone to reductive cleavage. Nucleophilic attack can initiate a cascade of reactions resulting in ring-opening. For instance, attack at the C-5 position can be followed by cleavage of the O-N bond. While specific pathways for this compound are not extensively detailed, the general chemistry of isoxazoles suggests that strong nucleophiles or bases can induce ring-opening to form various acyclic products, such as β-keto nitriles or cyano-enaminones, depending on the reaction conditions and the nature of the nucleophile.

Cycloaddition Reactions (e.g., Diels-Alder as a Diene)

The ability of five-membered heterocyclic rings to act as dienes in Diels-Alder reactions is a well-established area of study. The aromaticity of the heterocycle plays a crucial role in this reactivity, with less aromatic systems generally being more reactive as dienes. Oxazoles, being relatively electron-deficient, can participate in Diels-Alder reactions, particularly with electron-rich dienophiles (an inverse-electron-demand Diels-Alder reaction) or under thermal conditions. The reactivity of the oxazole ring as a diene is enhanced by the presence of electron-withdrawing groups, which lower the energy of the LUMO of the diene, facilitating the interaction with the HOMO of the dienophile.

In the case of this compound, the presence of the strongly electron-withdrawing carbonitrile group at the 3-position is expected to significantly lower the energy of the LUMO of the oxazole ring system. This electronic feature would theoretically make it a more competent diene in inverse-electron-demand Diels-Alder reactions. The general reactivity of oxazoles in Diels-Alder reactions is often facilitated by the addition of an alkyl group or Brønsted or Lewis acids to the oxazole nitrogen atom, which can stabilize the transition state and lower the activation barrier. nih.govresearchgate.net

A hypothetical Diels-Alder reaction between this compound and an electron-rich alkene, such as ethyl vinyl ether, is depicted below. The initial cycloadduct would likely be unstable and undergo a retro-Diels-Alder reaction or other rearrangement to yield a more stable product.

| Reactants | Potential Reaction Type | Expected Product Type | Key Influencing Factors |

| This compound (as diene) + Electron-rich alkene (dienophile) | Inverse-electron-demand Diels-Alder | Substituted pyridine (B92270) derivative (after rearrangement) | Electron-withdrawing nature of the carbonitrile group, Lewis acid catalysis |

It is important to note that the synthetic utility of such a reaction would depend on the specific reaction conditions and the nature of the dienophile employed.

Influence of Substituents on Electronic Structure and Reactivity

The electronic properties and, consequently, the reactivity of the 1,2-oxazole ring in this compound are significantly modulated by the attached bromomethyl and carbonitrile groups. A detailed understanding of these effects is crucial for predicting the molecule's behavior in various chemical transformations.

Steric and Electronic Effects of Bromomethyl and Carbonitrile Groups

The carbonitrile group at the 3-position is a potent electron-withdrawing group through both resonance and inductive effects. This has a profound impact on the electron density distribution within the oxazole ring. The nitrogen atom of the nitrile group is sp-hybridized and highly electronegative, contributing to the strong electron-withdrawing character. This effect deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at positions ortho and para to the carbonitrile group, although the oxazole ring itself is generally not highly susceptible to nucleophilic aromatic substitution.

The bromomethyl group at the 5-position primarily exerts an inductive electron-withdrawing effect due to the electronegativity of the bromine atom. However, the methylene spacer mitigates this effect on the ring's electron density compared to a directly attached bromine atom. Sterically, the bromomethyl group is more demanding than a simple methyl group, which could influence the approach of reagents to the adjacent C4 position of the oxazole ring.

The combined electronic effects of these two substituents render the 1,2-oxazole ring in this molecule electron-poor. This electronic characteristic is a key determinant of its reactivity. For instance, the electron-deficient nature of the ring system would make electrophilic substitution reactions, such as nitration or halogenation, challenging to achieve without harsh conditions. Conversely, the electron-poor nature of the ring enhances its potential as a diene in inverse-electron-demand Diels-Alder reactions, as previously discussed.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Oxazole Ring |

| Carbonitrile (-CN) | 3 | Strong electron-withdrawing (resonance and inductive) | Moderate | Deactivates towards electrophilic attack; activates towards nucleophilic attack (at specific positions); enhances diene character in inverse-demand Diels-Alder reactions. |

| Bromomethyl (-CH₂Br) | 5 | Inductive electron-withdrawing | Moderate | Contributes to the overall electron-deficient nature of the ring; may sterically hinder reactions at the C4 position. |

Halogen Dance Isomerization in Related Oxazole Systems

The "halogen dance" is a fascinating isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically under the influence of a strong base. wikipedia.org This reaction provides a synthetic route to halogenated isomers that may be difficult to access through direct halogenation methods.

While there are no specific reports on the halogen dance isomerization of this compound, studies on related 5-halooxazoles provide valuable insights into the potential for such a rearrangement. For instance, the lithium diisopropylamide (LDA)-mediated halogen dance of 5-iodooxazoles to yield 4-iodooxazoles has been documented. researchgate.net A similar rearrangement has been observed for 5-bromooxazoles. The proposed mechanism involves deprotonation at the most acidic position of the ring, followed by a series of halogen and metal exchange steps.

In the context of this compound, the presence of the strongly electron-withdrawing carbonitrile group would significantly influence the acidity of the ring protons. The C4-H is expected to be the most acidic proton due to its proximity to both the ring oxygen and the electron-withdrawing carbonitrile group. Deprotonation at this position by a strong base could initiate a halogen dance, potentially leading to the migration of the bromine atom from the methyl group to the C4 position of the ring. However, the reactivity of the bromomethyl group itself towards strong bases (e.g., elimination or substitution) could compete with the deprotonation of the ring, making the outcome of such a reaction dependent on the specific conditions employed.

The table below summarizes the conditions and outcomes of a reported halogen dance reaction in a related 5-iodooxazole (B2690904) system, which can serve as a model for potential studies on this compound.

| Substrate | Base | Solvent | Temperature (°C) | Products and Yields (%) | Reference |

| 5-Iodooxazole derivative | LDA | THF | -78 | 4-Iodooxazole (35%), Reduced oxazole (31%) | researchgate.net |

| 5-Iodooxazole derivative | KDA | THF | -78 | 4-Iodooxazole (46%), Reduced oxazole (54%) | researchgate.net |

| 5-Iodooxazole derivative | n-BuLi | THF | -78 | Reduced oxazole (98%) | researchgate.net |

LDA = Lithium diisopropylamide, KDA = Potassium diisopropylamide, n-BuLi = n-Butyllithium, THF = Tetrahydrofuran

These findings suggest that a halogen dance isomerization could be a plausible, albeit complex, reaction pathway for derivatives of this compound under strongly basic conditions. Further experimental and computational studies would be necessary to fully elucidate the feasibility and mechanism of such a transformation for this specific compound.

Spectroscopic and Computational Elucidation of 5 Bromomethyl 1,2 Oxazole 3 Carbonitrile

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

The definitive structure of 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile is established through a suite of spectroscopic techniques. Each method provides unique insights into the molecular framework, from connectivity and functional groups to the precise molecular weight and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

The ¹H NMR spectrum is expected to show two distinct signals. A singlet corresponding to the protons of the bromomethyl group (-CH₂Br) would likely appear in the downfield region, typically between δ 4.5 and 5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the oxazole (B20620) ring. Another singlet, corresponding to the proton at the 4-position of the oxazole ring (H-4), is anticipated further downfield, likely in the range of δ 6.5-7.5 ppm. The exact chemical shifts are influenced by the solvent used for the analysis.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon of the bromomethyl group is expected to resonate at approximately δ 25-35 ppm. The carbon of the nitrile group (-CN) typically appears in the range of δ 110-120 ppm. The oxazole ring carbons (C3, C4, and C5) are expected to have characteristic chemical shifts. Based on data for related oxazole derivatives, C3, attached to the electron-withdrawing nitrile group, would be significantly downfield. C4 would likely appear in the mid-range for aromatic carbons, while C5, attached to the bromomethyl group, would also be influenced by the substituent.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in unambiguously assigning the proton and carbon signals. An HSQC experiment would correlate the H-4 proton signal to the C-4 carbon signal. HMBC spectroscopy would reveal long-range couplings, for instance, between the bromomethyl protons and C-5 of the oxazole ring, and between H-4 and C-3 and C-5, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Br | 4.7 | 30 |

| H-4 | 7.0 | - |

| C3 | - | 145 |

| C4 | - | 115 |

| C5 | - | 160 |

| -CN | - | 115 |

Note: These are predicted values based on analogous structures and may vary depending on experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A sharp and intense band around 2230-2260 cm⁻¹ would be indicative of the nitrile (-C≡N) stretching vibration. The C=N and C=C stretching vibrations within the oxazole ring are expected to appear in the 1500-1650 cm⁻¹ region. The C-O-N stretching of the oxazole ring typically gives rise to absorptions in the 1000-1200 cm⁻¹ range. Furthermore, a band corresponding to the C-Br stretching of the bromomethyl group would likely be observed in the lower frequency region, around 500-600 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Nitrile (-C≡N) | 2230-2260 |

| Oxazole Ring (C=N, C=C) | 1500-1650 |

| Oxazole Ring (C-O-N) | 1000-1200 |

| Bromomethyl (C-Br) | 500-600 |

Note: These are predicted values and may be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₅H₃BrN₂O), the calculated exact mass can be precisely matched with the experimental value, confirming the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with approximately equal intensities.

The fragmentation pattern in the mass spectrum would offer further structural insights. Common fragmentation pathways for such a molecule could include the loss of a bromine radical (•Br) from the molecular ion, leading to a significant fragment ion. Another likely fragmentation would be the loss of the entire bromomethyl group (•CH₂Br). The stability of the oxazole ring would likely result in fragment ions corresponding to the intact heterocyclic core.

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound has not been reported, analysis of related oxazole derivatives allows for predictions of its solid-state characteristics. researchgate.net

The oxazole ring is expected to be planar. The bond lengths within the ring would reflect its aromatic character, with values intermediate between single and double bonds. The geometry around the C5 carbon would be tetrahedral, with the C-Br bond length being in the typical range of 1.93-1.97 Å. The nitrile group is expected to be linear. In the crystal lattice, intermolecular interactions such as halogen bonding (involving the bromine atom) and dipole-dipole interactions (due to the polar nitrile and oxazole moieties) would likely play a significant role in the packing of the molecules.

Table 3: Predicted Key Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

| C-Br Bond Length | 1.95 Å |

| C≡N Bond Length | 1.15 Å |

| O-N Bond Length | 1.42 Å |

| C-C-N (nitrile) Angle | 178° |

Note: These are predicted values based on data from similar crystal structures.

Computational Chemistry for Molecular and Electronic Structure Analysis

Computational chemistry provides a theoretical framework to complement experimental data, offering deeper insights into the molecular and electronic properties of this compound.

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. irjweb.com Geometry optimization of this compound using a suitable level of theory (e.g., B3LYP with a 6-311G++(d,p) basis set) would yield a low-energy conformation of the molecule in the gas phase. irjweb.com The calculated bond lengths and angles from this optimized geometry can be compared with experimental data from X-ray crystallography if available, or with data from related structures.

DFT calculations can also provide valuable information about the electronic properties of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrile nitrogen and the oxygen of the oxazole ring are expected to be regions of high electron density, while the hydrogen atoms and the area around the bromine atom might show positive electrostatic potential.

Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. These computational predictions are instrumental in understanding the chemical behavior of this compound.

In-Depth Spectroscopic and Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of detailed spectroscopic and computational studies specifically focused on the compound this compound. Despite the growing interest in the synthesis and potential applications of substituted oxazoles in various fields of chemistry and materials science, in-depth theoretical examinations of this particular molecule, as outlined by the requested spectroscopic and computational elucidation, are not publicly available at this time.

While general principles of computational chemistry provide a framework for predicting the electronic and structural properties of molecules, the specific quantitative data required for a thorough analysis of this compound—including its Frontier Molecular Orbitals (FMO), Electrostatic Potential Surface (EPS), conformational dynamics, and reactivity descriptors—have not been published. Such studies are crucial for a deeper understanding of the molecule's reactivity, stability, and potential intermolecular interactions.

The requested detailed analyses, including:

Applications and Advanced Research Directions for 5 Bromomethyl 1,2 Oxazole 3 Carbonitrile

Role as a Key Synthetic Intermediate in Organic Synthesis

As a key intermediate, 5-(bromomethyl)-1,2-oxazole-3-carbonitrile offers chemists a reliable and adaptable starting point for synthesizing more elaborate molecular structures. The inherent reactivity of its functional groups, combined with the stability of the isoxazole (B147169) ring under many reaction conditions, makes it an ideal substrate for multi-step synthetic sequences.

Building Block for Complex Heterocyclic Architectures

The dual functionality of this compound is expertly leveraged in the synthesis of fused and polycyclic heterocyclic architectures. The bromomethyl group serves as a potent electrophile for alkylation reactions, while the carbonitrile can act as a precursor for other functional groups or participate directly in cyclization reactions.

A significant strategy involves intramolecular cycloadditions. For instance, the carbonitrile group can be converted to a nitrile oxide in situ. If the bromomethyl group is first used to tether a dipolarophile (like an alkyne) to the molecule, a subsequent intramolecular [3+2] cycloaddition of the nitrile oxide can occur. This powerful transformation allows for the rapid construction of complex, fused ring systems, forming two new rings in a single, highly efficient step. This approach is particularly valuable as it can lead to isoxazoles with a 3,4-substitution pattern, a regiochemistry that is often challenging to achieve through standard intermolecular cycloadditions. mdpi.com

The electrophilic bromomethyl group is also widely used to append the isoxazole scaffold to other heterocyclic cores. Through nucleophilic substitution reactions, the isoxazole moiety can be linked to nitrogen or sulfur atoms within other rings, creating novel hybrid molecules with potentially unique biological activities.

Precursor for Advanced Functional Materials

The isoxazole ring, particularly when functionalized with electron-withdrawing groups like carbonitrile, is a component of interest in materials science. These structural motifs can be incorporated into larger conjugated systems to create organic materials with specific electronic and photophysical properties. Azaheterocycles, including isoxazoles, are considered essential building blocks for obtaining fluorescent materials and sensors. mdpi.com The this compound molecule can serve as a monomer or a key intermediate in the synthesis of such materials.

Design and Synthesis of Novel Derivatives for Chemical Biology Research

In the realm of chemical biology, this compound provides a versatile scaffold for creating specialized molecular tools, such as inhibitors and probes, to study biological systems. The ability to selectively modify both the bromomethyl and carbonitrile groups allows for the systematic development of derivatives with tailored properties for interacting with biological targets.

Derivatization via Bromomethyl Group for Targeted Conjugation and Bioconjugation

The bromomethyl group at the 5-position of the isoxazole ring is an excellent electrophilic handle for covalent modification of biomolecules. It readily undergoes nucleophilic substitution reactions (SN2) with nucleophiles commonly found in biological systems, such as the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues in proteins. This reactivity is harnessed to attach the isoxazole scaffold to proteins, peptides, or other biomolecules.

This targeted conjugation is a cornerstone of bioconjugation chemistry, enabling the development of activity-based probes, labeled antibodies, and targeted drug delivery systems. By reacting this compound with a thiol-containing biomolecule, a stable thioether linkage is formed, covalently tethering the isoxazole derivative to its target. This strategy is frequently employed to attach small molecule inhibitors or fluorescent tags to specific sites on proteins.

| Nucleophile Source | Functional Group | Resulting Linkage |

| Cysteine Residue (Protein) | Thiol (-SH) | Thioether (-S-CH₂-Isoxazole) |

| Lysine Residue (Protein) | Amine (-NH₂) | Secondary Amine (-NH-CH₂-Isoxazole) |

| Thiol-modified DNA/RNA | Thiol (-SH) | Thioether (-S-CH₂-Isoxazole) |

| Small Molecule Thiols | Thiol (-SH) | Thioether (-S-CH₂-Isoxazole) |

This table illustrates the common nucleophilic groups from various biomolecules that can react with the bromomethyl group on the isoxazole, forming stable covalent bonds.

Modifications of the Carbonitrile Group for Bioisosteric Replacements in Lead Discovery

In medicinal chemistry, the carbonitrile group is often used as a placeholder that can be chemically transformed into various other functional groups known as bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound. cambridgemedchemconsulting.com This strategy is critical during the lead optimization phase of drug discovery to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties. ufrj.brnih.gov

The carbonitrile in this compound can be converted into several important bioisosteres:

Tetrazole: The [2+3] cycloaddition reaction of the nitrile with an azide (B81097) source (e.g., sodium azide with a Lewis acid catalyst) yields a 5-substituted-1H-tetrazole. chalcogen.roorganic-chemistry.org The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group, mimicking its acidity and hydrogen bonding capabilities but often improving metabolic stability and cell permeability. nih.govgoogle.com

Amide and Carboxylic Acid: The nitrile can be hydrolyzed under controlled conditions. stackexchange.com Partial hydrolysis, often using basic hydrogen peroxide or carefully controlled acid catalysis, yields a primary amide (-CONH₂). researchgate.net More vigorous acidic or basic hydrolysis will convert the nitrile all the way to a carboxylic acid (-COOH). libretexts.org Both amides and carboxylic acids are crucial functional groups for establishing hydrogen bond interactions with biological targets.

| Original Group | Reagents | Bioisosteric Group | Key Properties |

| Carbonitrile (-CN) | NaN₃, Lewis Acid (e.g., ZnCl₂) | 1H-Tetrazole | Acidic, H-bond donor/acceptor, metabolically stable. nih.gov |

| Carbonitrile (-CN) | H₂O₂, base or controlled acid | Amide (-CONH₂) | H-bond donor/acceptor, neutral. |

| Carbonitrile (-CN) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Acidic, H-bond donor/acceptor, can form salt bridges. |

This table summarizes the conversion of the carbonitrile group into key bioisosteres and highlights their important properties in a drug discovery context.

Scaffold Exploration for Inhibitor Design and Chemical Probe Development

The isoxazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The this compound structure serves as an excellent starting point for scaffold exploration to develop novel enzyme inhibitors and chemical probes.

Structure-activity relationship (SAR) studies on isoxazole-based compounds have demonstrated their potential as potent inhibitors for a range of targets. For example, isoxazole derivatives have been optimized as allosteric inverse agonists for the nuclear receptor RORγt, a target for autoimmune diseases. nih.govdundee.ac.uk In these studies, modifications around the isoxazole core led to a significant increase in potency and cellular activity. nih.govdundee.ac.uk Similarly, isoxazole-based molecules have been identified as inhibitors of Zika virus replication and as inhibitors of protein kinases like CK1δ. mdpi.comnih.gov

In the development of chemical probes, the isoxazole moiety itself can be used as a minimalist photo-cross-linker. biorxiv.orgcityu.edu.hk Upon UV irradiation, the N-O bond of the isoxazole can cleave, generating reactive species that form covalent bonds with nearby amino acid residues in a protein's binding pocket. biorxiv.orgcityu.edu.hk While this application uses the inherent reactivity of the ring, a molecule like this compound could be further elaborated with a reporter tag (e.g., a fluorophore or biotin) via the bromomethyl handle to create a multifunctional chemical probe for target identification and validation studies.

Applications in Agrochemical and Pesticide Research as a Scaffold

The isoxazole ring is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial pesticides, including insecticides, fungicides, and herbicides. nih.govresearchgate.net The utility of this compound in this field lies in its function as a versatile scaffold. The reactive bromomethyl group at the 5-position serves as a crucial handle for introducing diverse functional groups through nucleophilic substitution reactions. smolecule.comresearchgate.net This allows for the systematic modification of the core structure, enabling the generation of large libraries of derivative compounds.

Researchers can leverage this scaffold to explore structure-activity relationships (SAR) by attaching various substituents to the bromomethyl position. This approach is fundamental in the discovery of new agrochemicals, as it facilitates the fine-tuning of properties such as target specificity, potency, and environmental persistence. For instance, by reacting the parent compound with different amines, thiols, or alcohols, chemists can create a range of derivatives to be tested for their efficacy against various agricultural pests and pathogens. smolecule.com The isoxazoline (B3343090) skeleton, a related structure, is also prominent in pesticide discovery, highlighting the broad applicability of this class of heterocycles in crop protection. nih.govacs.orgresearchgate.net

The development of novel pesticides is critical to address the growing challenge of resistance to existing agents. researchgate.net The isoxazole scaffold provides a robust platform for creating molecules with potentially new modes of action, which can help overcome resistance mechanisms in target pests. researchgate.netresearchgate.net

Table 1: Role of the Isoxazole Scaffold in Agrochemicals

| Feature of Scaffold | Advantage in Agrochemical Research | Example Application Area |

|---|---|---|

| Core Heterocyclic Ring | Provides a stable and biologically active core structure. mdpi.combohrium.com | Fungicides, Herbicides, Insecticides. nih.govresearchgate.net |

| Reactive Bromomethyl Group | Allows for easy derivatization and library synthesis. smolecule.comresearchgate.net | Structure-Activity Relationship (SAR) studies. |

| Structural Versatility | Enables fine-tuning of physicochemical and biological properties. rsc.org | Development of pesticides with novel modes of action. researchgate.net |

Theoretical Exploration of Ligand-Target Interactions (e.g., Molecular Docking, Binding Affinity Prediction for Novel Derivatives)

Computational chemistry plays a pivotal role in modern drug and pesticide discovery by predicting how novel molecules will interact with their biological targets. For derivatives of this compound, theoretical methods such as molecular docking and binding affinity prediction are essential for rational design and for prioritizing synthetic efforts. researchgate.netresearchgate.netorientjchem.org

Molecular docking studies allow researchers to simulate the binding of a ligand (the isoxazole derivative) into the active site of a target protein, such as an enzyme or receptor crucial for a pest's survival. nih.govnih.govresearchgate.net These simulations can predict the binding pose and estimate the strength of the interaction, often expressed as a docking score. iaamonline.org For example, studies on other isoxazole derivatives have successfully used docking to understand interactions with targets like carbonic anhydrase and cyclooxygenase (COX) enzymes, providing insights that guide the design of more potent inhibitors. nih.govnih.govnih.gov

Binding affinity predictions, often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide a more quantitative estimate of how tightly a ligand will bind to its target. nih.govresearchgate.net These computational tools help to screen large virtual libraries of potential derivatives of the this compound scaffold, identifying candidates with the highest predicted potency before they are synthesized in the lab. This in silico approach significantly accelerates the discovery process and reduces costs. researchgate.net Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, offering a more dynamic picture of the interaction. nih.govresearchgate.net

Table 2: Computational Techniques for Ligand-Target Interaction Analysis

| Technique | Purpose | Key Output |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. orientjchem.orgiaamonline.org | Binding pose, Docking score. iaamonline.org |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the strength of the ligand-target interaction. nih.govchemrxiv.org | Binding affinity (e.g., ΔGbind). nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the ligand-target complex over time. nih.govresearchgate.net | Stability of binding, conformational changes. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.net | Drug-likeness and potential toxicity profiles. |

Emerging Applications in Specialized Fields (e.g., Catalyst Ligands, Advanced Polymers)

Beyond its applications in life sciences, the isoxazole scaffold is finding use in advanced materials and catalysis. The unique electronic properties and structural rigidity of the isoxazole ring make it an attractive component for novel materials. acs.org

In the field of polymer chemistry, isoxazole derivatives can be used as monomers for the synthesis of advanced polymers. Research has demonstrated the creation of polyisoxazoles through cycloaddition reactions involving dinitrile-N-oxides and alkynes. rsc.org These polymers exhibit a range of thermal properties, with glass transition temperatures that can be tuned based on the specific monomers used. rsc.org The incorporation of functional groups, potentially derived from this compound, could lead to polymers with tailored characteristics for specialized applications.

Additionally, isoxazoline compounds, which are structurally related to isoxazoles, have been identified as useful intermediates and catalyst ligands in organic synthesis. nih.govacs.org The nitrogen and oxygen atoms within the ring can coordinate with metal centers, making them suitable for use in catalysis. While specific applications for this compound as a catalyst ligand are still an emerging area, its potential for derivatization suggests that custom ligands could be designed for specific catalytic transformations.

Future Perspectives and Unexplored Research Avenues

The full potential of this compound as a chemical scaffold is far from exhausted. Future research is likely to focus on developing more sophisticated and sustainable methods for its use, as well as expanding the scope of its applications.

The presence of multiple reactive sites on the this compound molecule—namely the bromomethyl group, the carbonitrile, and the isoxazole ring itself—presents both a challenge and an opportunity for synthetic chemists. Future work will likely concentrate on developing highly chemo- and regioselective reactions that allow for the precise modification of one functional group without affecting the others.

For example, regioselective nucleophilic substitution at the bromomethyl position is a key reaction for creating derivative libraries. researchgate.netnih.gov Advanced synthetic methods could enable more complex molecules to be attached at this position with high efficiency. Furthermore, reactions targeting the carbonitrile group, such as reduction to an amine or hydrolysis to a carboxylic acid, could open up new avenues for functionalization. smolecule.com The development of regioselective cycloaddition reactions is also crucial for synthesizing specific isoxazole isomers. nih.govrsc.org Research into SNAr (Nucleophilic Aromatic Substitution) reactions on activated isoxazole rings, such as 5-nitroisoxazoles, demonstrates a pathway for linking isoxazole units together, which could be adapted for polymer or bivalent ligand synthesis. nih.gov

Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound and its derivatives will increasingly adopt green chemistry principles. rsc.orgresearchgate.net This includes the use of environmentally benign solvents, reducing energy consumption, and minimizing waste.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is a particularly promising approach. researchgate.netsci-hub.se This technology offers enhanced safety, better reaction control, and easier scalability. uc.pt The synthesis of trisubstituted isoxazoles has already been successfully demonstrated using multi-step flow processes. researchgate.net Applying these techniques to the synthesis and derivatization of this compound could lead to more efficient and sustainable production methods. nih.gov

The true value of this compound as a scaffold lies in its potential to generate large and diverse chemical libraries. High-Throughput Screening (HTS) is a key technology in drug discovery and other life science research that allows for the rapid testing of thousands of compounds against biological targets. nih.gov

Future research will involve the synthesis of extensive libraries derived from the this compound core, followed by HTS to identify "hits"—compounds that show activity in a particular assay. These assays can be target-based, where compounds are tested for their ability to inhibit a specific enzyme, or phenotypic, where they are tested for their effect on whole cells or organisms. The data generated from HTS can then be used to build detailed structure-activity relationships, guiding the further optimization of lead compounds. stanford.edu This combination of scaffold-based library synthesis and HTS is a powerful engine for discovering novel molecules with valuable biological activities. nih.gov

Development of Novel Mechanistic Probes

The unique chemical architecture of this compound presents a promising scaffold for the development of novel mechanistic probes. These specialized molecules are designed to investigate and elucidate complex biological pathways and reaction mechanisms. The inherent reactivity of the bromomethyl group, coupled with the distinct physicochemical properties of the oxazole (B20620) ring, makes this compound a candidate for creating sophisticated tools for chemical biology and medicinal chemistry research.

The primary strategy for employing this compound as a mechanistic probe revolves around its function as a covalent modifier. The bromomethyl group serves as an electrophilic "warhead" capable of reacting with nucleophilic residues in biomolecules, such as the thiol group of cysteine residues in proteins. acs.orgnih.gov This irreversible binding can be exploited to map the active sites of enzymes, identify novel drug targets, and study the dynamics of protein function. nih.govnih.gov

One of the most significant potential applications is in the field of Activity-Based Protein Profiling (ABPP). nih.govnih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net ABPP utilizes reactive probes to selectively label and identify active enzymes within complex biological mixtures. A probe derived from this compound could be designed to target specific enzyme families. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the oxazole scaffold, researchers can visualize and isolate enzymes that interact with the probe. This approach offers a powerful method for discovering new enzymes, understanding their roles in disease, and screening for potent and selective inhibitors. nih.govresearchgate.net

The development of such probes involves a systematic approach to optimize both reactivity and selectivity. The reactivity of the bromomethyl "warhead" must be finely tuned to ensure that it selectively labels the target of interest without widespread, non-specific reactions with other cellular components. nih.gov The oxazole ring and the carbonitrile group play a crucial role in modulating this reactivity and influencing the probe's interaction with the target protein. researchgate.net

Furthermore, mechanistic probes based on this compound could be instrumental in studying the kinetics and mechanisms of enzyme inhibition. By observing the rate of covalent bond formation, researchers can gain insights into the binding affinity and reactivity of the probe with its target. This information is invaluable for the rational design of more effective and specific therapeutic agents. mdpi.com The development of targeted covalent inhibitors has seen a resurgence in drug discovery, and scaffolds like this compound could serve as a starting point for such endeavors. acs.orgmdpi.com

The table below outlines the potential research directions for developing mechanistic probes based on this compound.

| Research Direction | Probe Design Strategy | Potential Application |

| Activity-Based Protein Profiling (ABPP) | Attachment of a reporter tag (e.g., fluorophore, biotin) to the oxazole scaffold. | Identification and functional characterization of novel enzymes; high-throughput screening for enzyme inhibitors. |

| Covalent Inhibitor Development | Modification of the oxazole ring to enhance binding affinity and selectivity for a specific protein target. | Elucidation of enzyme mechanisms; development of novel therapeutics with prolonged duration of action. |

| Target Deconvolution | Use of the probe to identify the cellular targets of a bioactive compound. | Understanding the mechanism of action of drugs and natural products. |

| Mapping Post-Translational Modifications | Design of probes that selectively react with specific modified amino acid residues. | Studying the role of post-translational modifications in cellular signaling and disease. |

Q & A

Q. What are the established synthetic routes for 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile?

The compound is typically synthesized via radical bromination of 5-methyl-1,2-oxazole-3-carbonitrile using N-bromosuccinimide (NBS) as the brominating agent. Key reaction conditions include:

- Solvent: Tetrachloromethane (CCl₄) for inertness .

- Catalyst: Benzoyl peroxide (BPO) to initiate radical formation .

- Stoichiometry: Excess NBS (1.5–2.0 equivalents) ensures complete conversion . This method yields ~75% efficiency under optimized conditions. Alternative routes involve cyclization of halogenated precursors with substituted pyrazoles, but these require precise temperature control (60–80°C) to avoid side products .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR Spectroscopy : NMR identifies the bromomethyl peak (δ ~6.00 ppm for coupling with adjacent groups) and oxazole ring protons (δ ~7.37 ppm) .

- LC-MS : Negative-ion mode detects the molecular ion [M-H]⁻ at m/z 300.0, confirming molecular weight and purity .

- X-ray Crystallography : While not directly reported for this compound, analogous oxazole derivatives show bond angles of ~120° for the oxazole ring, consistent with sp² hybridization .

Q. What spectroscopic techniques validate the compound’s purity post-synthesis?

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₆H₄BrN₂O) with ppm-level accuracy.

- IR Spectroscopy : Confirms nitrile (C≡N) stretching at ~2200–2250 cm⁻¹ and oxazole ring vibrations (C=N/C-O) at ~1600 cm⁻¹ .

- Elemental Analysis : Ensures C, H, N, and Br percentages align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How does the electron-withdrawing oxazole ring influence the reactivity of the bromomethyl group?

The oxazole’s electron-withdrawing nature polarizes the C-Br bond, enhancing the bromomethyl group’s electrophilicity. This facilitates nucleophilic substitutions (e.g., with amines or thiols) but may also lead to elimination under basic conditions. For example:

- In SN2 reactions, DMF or DMSO as polar aprotic solvents improve nucleophile accessibility .

- Competing elimination (to form methylene-oxazole) is minimized by maintaining pH < 8 and avoiding strong bases .

Q. What strategies optimize regioselectivity in functionalization reactions involving this compound?

- Solvent Effects : Tetrahydrofuran (THF) enhances nucleophilic substitution at the bromomethyl site, while dichloromethane (DCM) favors ring functionalization .

- Catalyst Design : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki couplings at the oxazole’s 3-position without affecting the bromomethyl group .

- Temperature Control : Lower temperatures (0–25°C) suppress side reactions during alkylation .

Q. How can computational modeling predict stability/reactivity of derivatives?

- DFT Calculations : Assess bond dissociation energies (e.g., C-Br: ~240 kJ/mol) to predict substitution rates .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction pathways (e.g., solvation effects in DMSO vs. CCl₄) .

- Docking Studies : Predict bioactivity of derivatives by modeling interactions with target proteins (e.g., kinase inhibitors) .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields (e.g., 60–85% for similar brominations) arise from:

- Impurity of Starting Materials : Recrystallization or column chromatography (silica gel, hexane/EtOAc) improves precursor purity .

- Radical Quenching : Trace O₂ or moisture reduces efficiency; rigorous degassing (N₂/Ar) is critical .

- Scale Effects : Milligram-scale reactions often report higher yields than kilogram-scale due to heat dissipation challenges .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.